4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol This compound features a fused ring system consisting of a furan ring and a pyrrole ring, with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 5-position of the pyrrole ring
Preparation Methods
The synthesis of 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable furan derivative with a pyrrole derivative in the presence of a cyclizing agent can yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the cyclization process . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions can be carried out using halogenating agents or nucleophiles, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . . The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents. Additionally, it may be used in the study of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug design, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as 4H-furo[3,2-b]pyrrole-5-carboxylic acid and 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid . These compounds share a similar fused ring system but differ in the substituents attached to the rings. The presence of the benzyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets . This makes it distinct from its analogs and highlights its potential for specialized applications.
Properties
IUPAC Name |
4-benzylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)12-8-13-11(6-7-18-13)15(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUQHQBKPMPLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.